Cas no 2137144-92-2 (2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole)

2-(2S,4S)-4-Methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole is a chiral heterocyclic compound featuring a pyrrolidine-oxadiazole scaffold with a methoxy substituent at the 4-position and an isopropyl group at the 5-position of the oxadiazole ring. Its stereospecific (2S,4S) configuration enhances its potential as a building block in asymmetric synthesis and pharmaceutical applications. The rigid oxadiazole core contributes to metabolic stability, while the methoxy and isopropyl groups offer tunable steric and electronic properties. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and conformational constraint. Its well-defined stereochemistry ensures reproducibility in chiral synthesis pathways.
2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole structure
2137144-92-2 structure
Product Name:2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole
CAS No:2137144-92-2
MF:C10H17N3O2
MW:211.260882139206
MDL:MFCD31603935
CID:5164283
PubChem ID:165490124
Update Time:2025-05-22

2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazole, 2-[(2S,4S)-4-methoxy-2-pyrrolidinyl]-5-(1-methylethyl)-
    • 2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole
    • MDL: MFCD31603935
    • Inchi: 1S/C10H17N3O2/c1-6(2)9-12-13-10(15-9)8-4-7(14-3)5-11-8/h6-8,11H,4-5H2,1-3H3/t7-,8-/m0/s1
    • InChI Key: PYRSQIGCBQQPFZ-YUMQZZPRSA-N
    • SMILES: O1C(C(C)C)=NN=C1[C@@H]1C[C@H](OC)CN1

2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole Pricemore >>

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Additional information on 2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole

Compound CAS No. 2137144-92-2: 2-(2S,4S)-4-Methoxypyrrolidin-2-yl-5-(Propan-2-yl)-1,3,4-Oxadiazole

The compound with CAS No. 2137144-92-2, known as 2-(2S,4S)-4-methoxypyrrolidin-2-yl-5-(propan-2-yl)-1,3,4-oxadiazole, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of the pyrrolidine ring with specific stereochemistry (S,S configuration) and the methoxy group adds unique properties to this molecule.

Recent studies have highlighted the importance of oxadiazole derivatives in drug discovery due to their ability to act as scaffolds for bioactive compounds. The 1,3,4-oxadiazole core in this compound is particularly interesting because it can exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The substitution pattern on the oxadiazole ring plays a crucial role in determining its activity. In this case, the propan-2-yl group at position 5 and the pyrrolidinyl group at position 2 contribute to the molecule's stability and bioavailability.

The stereochemistry of the pyrrolidine ring (specifically the S,S configuration) is a key feature of this compound. Stereoisomerism often influences the pharmacokinetic properties of a molecule, such as absorption, distribution, metabolism, and excretion. The (S,S) configuration in this compound may enhance its selectivity for specific biological targets, making it a promising candidate for therapeutic applications.

In terms of synthesis, this compound can be prepared through a multi-step process involving the construction of the oxadiazole ring and subsequent functionalization. The use of microwave-assisted synthesis or other modern techniques can optimize reaction conditions and improve yields. Researchers have explored various strategies to synthesize similar oxadiazole derivatives, emphasizing the importance of controlling stereochemistry during synthesis.

The biological evaluation of this compound has shown potential in inhibiting certain enzymes and receptors associated with diseases such as cancer and inflammation. For instance, studies have demonstrated that oxadiazole derivatives can act as inhibitors of protein kinases or other signaling molecules involved in disease progression. The presence of electron-donating groups like the methoxy group enhances the electron density around the oxadiazole ring, which can improve its binding affinity to target proteins.

Furthermore, computational studies using molecular docking and quantum mechanics have provided insights into the interaction patterns of this compound with biological targets. These studies suggest that the pyrrolidinyl group may play a role in stabilizing interactions through hydrogen bonding or hydrophobic effects. Such findings are valuable for guiding further optimization of this compound for therapeutic purposes.

In conclusion, CAS No. 2137144-92-2 represents a novel oxadiazole derivative with unique structural features and promising biological activity. Its stereochemistry and functional groups make it a valuable candidate for further research in drug discovery and development. As advancements in synthetic chemistry continue to evolve, compounds like this one will likely play an increasingly important role in addressing unmet medical needs.

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